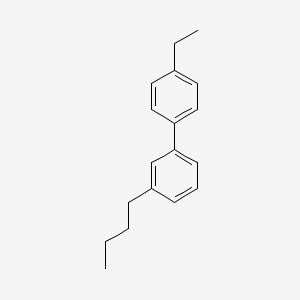

3-Butyl-4'-ethyl-1,1'-biphenyl

Description

Structure

3D Structure

Properties

CAS No. |

110862-16-3 |

|---|---|

Molecular Formula |

C18H22 |

Molecular Weight |

238.4 g/mol |

IUPAC Name |

1-butyl-3-(4-ethylphenyl)benzene |

InChI |

InChI=1S/C18H22/c1-3-5-7-16-8-6-9-18(14-16)17-12-10-15(4-2)11-13-17/h6,8-14H,3-5,7H2,1-2H3 |

InChI Key |

FCXCBUIQKPSPPH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC(=CC=C1)C2=CC=C(C=C2)CC |

Origin of Product |

United States |

Synthetic Methodologies for 3 Butyl 4 Ethyl 1,1 Biphenyl and Analogous Alkyl Biphenyls

Strategic Approaches for Aryl-Aryl Carbon-Carbon Bond Formation in Biphenyl (B1667301) Synthesis

The construction of the biphenyl scaffold is a cornerstone of organic synthesis, with numerous methods developed over the past century. nih.gov These strategies can be broadly categorized into modern palladium-catalyzed cross-coupling reactions and classical coupling methods.

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for the synthesis of substituted biphenyls, offering mild reaction conditions and high functional group tolerance. researchgate.netbiosynce.com

Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl halide with an arylboronic acid or its ester in the presence of a palladium catalyst and a base. biosynce.comwikipedia.org It is widely used for synthesizing a variety of biphenyl derivatives, including those with alkyl substituents. wikipedia.orgarabjchem.org For the synthesis of 3-Butyl-4'-ethyl-1,1'-biphenyl, this could involve reacting (3-butylphenyl)boronic acid with 1-bromo-4-ethylbenzene (B134493) or, conversely, (4-ethylphenyl)boronic acid with 1-bromo-3-butylbenzene. The reaction is known for its general stability of the boronic acid derivatives and the low toxicity of the boron-containing byproducts. acs.org The general mechanism involves an oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronate species and subsequent reductive elimination to form the biphenyl and regenerate the catalyst. rsc.orgresearchgate.net

Negishi Coupling: This method utilizes organozinc reagents, which are coupled with organic halides in the presence of a nickel or palladium catalyst. wikipedia.org The Negishi coupling is a powerful tool for forming C-C bonds and has been used to create unsymmetrical biaryls. rsc.orgresearchgate.net For this compound, one could envision the coupling of a (3-butylphenyl)zinc halide with 1-iodo-4-ethylbenzene. This reaction is valued for its compatibility with a range of functional groups. nih.gov

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide catalyzed by palladium. rsc.orgikm.org.my This method is noted for the stability and broad functional group compatibility of the organostannane reagents. ikm.org.myresearchgate.net The synthesis of an unsymmetrically-substituted biphenyl like this compound could be achieved by reacting a (3-butylphenyl)stannane derivative with 1-iodo-4-ethylbenzene. Ultrasound has been shown to enhance the efficiency of Stille couplings, leading to higher yields and shorter reaction times. nih.gov

Kumada Coupling: As the first reported palladium- or nickel-catalyzed cross-coupling reaction, the Kumada coupling involves the reaction of a Grignard reagent (organomagnesium halide) with an organic halide. rsc.orgorganic-chemistry.orgwikipedia.org This method is a cost-effective route for synthesizing unsymmetrical biaryls. organic-chemistry.org For the target molecule, this would involve reacting a 3-butylphenylmagnesium halide with 1-bromo-4-ethylbenzene, or a 4-ethylphenylmagnesium halide with 1-bromo-3-butylbenzene, in the presence of a nickel or palladium catalyst. rsc.orgbohrium.com

Table 1: Comparison of Palladium-Catalyzed Cross-Coupling Reactions for Biphenyl Synthesis

| Coupling Reaction | Organometallic Reagent | Electrophile | Catalyst | Key Advantages |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid/ester | Aryl halide/triflate | Palladium | Mild conditions, stable reagents, low toxicity of byproducts. biosynce.comwikipedia.orgacs.org |

| Negishi | Organozinc halide | Aryl halide/triflate | Palladium or Nickel | High functional group tolerance, regio- and chemoselective. rsc.orgwikipedia.org |

| Stille | Organostannane | Aryl halide/triflate | Palladium | Stable reagents, broad functional group compatibility. ikm.org.myresearchgate.netnih.gov |

| Kumada | Grignard reagent | Aryl halide/triflate | Palladium or Nickel | Cost-effective, uses readily available Grignard reagents. organic-chemistry.orgwikipedia.org |

Before the advent of palladium catalysis, several classical methods were employed for biphenyl synthesis. While often requiring harsher conditions, they remain relevant in certain contexts. researchgate.net

Ullmann Reaction: This reaction involves the copper-promoted coupling of two aryl halides to form a biaryl. nih.govnumberanalytics.com While traditionally a homocoupling method requiring high temperatures, modern variations have improved its scope for synthesizing unsymmetrical biphenyls. numberanalytics.commdpi.com For instance, synthesizing sterically hindered polychlorinated biphenyl derivatives has been achieved with yields of 20–38% using the classic Ullmann coupling. nih.gov

Wurtz-Fittig Reaction: This reaction is a modification of the Wurtz reaction and involves the coupling of an aryl halide and an alkyl halide with sodium metal in dry ether to form an alkyl-substituted aromatic compound. vedantu.comunacademy.com While primarily used for alkylation, it can be adapted for the synthesis of biphenyl compounds, particularly with the use of ultrasound. vedantu.comwikipedia.org The reaction proceeds via a radical mechanism. iitk.ac.in

Bennett-Turner Reaction: Investigated in 1914, this reaction involves the homocoupling of a phenylmagnesium bromide in the presence of a metal salt like CrCl₃ or CuCl₂ to produce biphenyl compounds. rsc.orgresearchgate.net

Modern synthetic chemistry continues to evolve, offering new pathways to complex molecules like alkyl biphenyls.

One innovative approach involves the direct C-H arylation of unactivated monocyanoarenes. For example, the dianion of terephthalonitrile (B52192) can react with various benzonitriles in liquid ammonia (B1221849) to form 4,4'-dicyanobiphenyls. Subsequent alkylation of the resulting anionic intermediate with alkyl bromides provides a one-pot route to alkylcyanobiaryls. nih.gov

Another novel strategy combines the use of zirconocene (B1252598) benzyne (B1209423) complexes with palladium-catalyzed cross-coupling to create substituted biphenyls and terphenyls. acs.org Furthermore, new palladium-catalyzed methods have been developed that use arenediazonium salts as coupling partners with organoindium or organobismuth reagents, which can be conducted at ambient temperatures without activating ligands. thieme.de

Regioselectivity and Stereochemical Control in Alkyl Biphenyl Synthesis

Achieving the correct placement of substituents (regioselectivity) on the biphenyl core is fundamental to the synthesis of a specific isomer like this compound. Cross-coupling reactions like the Suzuki-Miyaura, Negishi, Stille, and Kumada couplings offer excellent control over regioselectivity, as the positions of the coupling partners on the aromatic rings dictate the final structure. rsc.orgwikipedia.org

Stereochemistry, particularly atropisomerism, becomes a critical consideration in biphenyls with bulky ortho-substituents that hinder free rotation around the central carbon-carbon single bond. wikipedia.orgrsc.org This restricted rotation can lead to stable, isolable enantiomers. While this compound itself does not have ortho substituents and is therefore not expected to exhibit atropisomerism, the principles of stereochemical control are vital in the broader context of biphenyl synthesis. wikipedia.org Methods for controlling stereochemistry often involve asymmetric catalysis or the use of chiral auxiliaries to influence the formation of a specific atropisomer. rsc.orgbeilstein-institut.de For instance, diastereoselective cross-coupling reactions on cyclic systems, such as functionalized cyclohexylzinc reagents in Negishi couplings, have been developed to control the stereochemistry of the resulting products. acs.org

Yield Optimization and Scalability Considerations for Research Applications of this compound

For research applications, the ability to produce sufficient quantities of this compound with high purity is essential. Yield optimization and scalability are therefore key practical concerns.

Yield Optimization: The yield of biphenyl synthesis can be significantly influenced by reaction parameters. In palladium-catalyzed reactions, the choice of catalyst, ligand, base, solvent, and temperature are all critical factors. ikm.org.myacademie-sciences.fr For example, in the synthesis of sterically hindered polychlorinated biphenyls, Suzuki coupling gave significantly better yields (65–98%) compared to the Ullmann reaction (20–38%). nih.gov The use of specific ligands, such as bulky phosphines, can dramatically improve yields in Suzuki couplings. rsc.org The reactivity of the aryl halide also plays a role, with the general trend being Ar-I > Ar-Br > Ar-Cl. ikm.org.my

Table 2: Factors Influencing Yield in Biphenyl Synthesis

| Factor | Influence on Yield | Example |

|---|---|---|

| Catalyst/Ligand System | Crucial for reaction efficiency and preventing side reactions. acs.orgacademie-sciences.fr | Use of Pd(dba)₂/DPDB in Suzuki coupling led to high yields (65-98%) for hindered biphenyls. nih.gov |

| Solvent | Can affect solubility, catalyst activity, and reaction rate. ikm.org.my | In some Stille reactions, polar aprotic solvents like DMF or NMP provide higher yields than less polar solvents. ikm.org.my |

| Base | Activates the organoboron species in Suzuki coupling. wikipedia.org | K₃PO₄ is often an effective base in Suzuki couplings for biphenyl synthesis. rsc.org |

| Temperature | Affects reaction kinetics; optimization is needed to maximize product formation and minimize decomposition. ikm.org.my | Suzuki couplings are often run at elevated temperatures (e.g., 100 °C) to ensure reasonable reaction times. nih.govacademie-sciences.fr |

Scalability: Scaling up a synthesis from laboratory to larger quantities presents challenges. Reactions that are high-yielding and use readily available, less expensive starting materials are preferred. organic-chemistry.org The Suzuki-Miyaura coupling is often considered scalable and cost-effective for industrial applications. wikipedia.org However, challenges can include the cost and availability of boronic acids and the need to remove palladium catalyst residues from the final product. google.com Classical methods like the Wurtz-Fittig reaction have limited industrial applicability due to side reactions. vedantu.com Therefore, for producing research quantities of this compound, a well-optimized palladium-catalyzed cross-coupling reaction, most likely a Suzuki-Miyaura or Kumada coupling, would be the most practical and scalable approach.

Advanced Spectroscopic and Chromatographic Characterization of this compound

The comprehensive characterization of specific chemical entities is fundamental to understanding their structure, purity, and behavior. For substituted biphenyls such as this compound, a combination of advanced analytical techniques is employed to achieve unambiguous structural elucidation and purity assessment. This article details the application of high-resolution spectroscopy and chromatography for the definitive analysis of this compound.

Physicochemical Properties of 3 Butyl 4 Ethyl 1,1 Biphenyl

Predicted Physical State and Appearance

Based on the properties of similar non-polar, alkyl-substituted biphenyls, 3-Butyl-4'-ethyl-1,1'-biphenyl is expected to be a colorless to pale yellow liquid or a low-melting solid at room temperature. The presence of the flexible butyl and ethyl chains would likely disrupt efficient crystal packing, leading to a lower melting point compared to the parent biphenyl (m.p. 69-72 °C).

Estimated Physicochemical Data

The following table provides estimated physicochemical properties for this compound, extrapolated from data for related compounds. It is important to note that these are not experimentally determined values.

Interactive Data Table: Estimated Physicochemical Properties

| Property | Estimated Value |

| Molecular Formula | C₁₈H₂₂ |

| Molecular Weight | 238.37 g/mol |

| Boiling Point | > 300 °C (at atmospheric pressure) |

| Melting Point | < 25 °C |

| Solubility | Insoluble in water; soluble in common organic solvents like toluene, hexanes, and dichloromethane. |

| Density | ~0.95 g/cm³ |

Computational and Theoretical Investigations of 3 Butyl 4 Ethyl 1,1 Biphenyl

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While quantum mechanics excels at describing the properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, including their conformational changes and interactions with their environment (e.g., in a solvent or a crystal). researchgate.netmdpi.com

For 3-Butyl-4'-ethyl-1,1'-biphenyl, MD simulations would be invaluable for exploring its full conformational space. This includes not only the torsional rotation between the phenyl rings but also the various conformations of the flexible butyl and ethyl side chains. By simulating the molecule in a solvent like water or an organic solvent, one can study how intermolecular forces affect its preferred shape and dynamics. researchgate.net The parameters (force fields) needed to describe the intramolecular and intermolecular interactions in MD simulations are often derived from high-level ab initio calculations. researchgate.net MD studies on solid biphenyl (B1667301) have shown, for example, that molecules can adopt different torsion angles within a crystal structure to minimize the system's free energy. tandfonline.com

Computational Studies on Electronic Structure and Spectroscopic Properties Prediction for Biphenyl Derivatives

Computational chemistry is a powerful tool for predicting spectroscopic properties, which aids in the characterization of new compounds. For biphenyl derivatives, DFT and TD-DFT are routinely used to predict vibrational (IR and Raman) and electronic (UV-Vis) spectra. researchgate.net

Harmonic vibrational frequencies can be calculated using DFT, and these calculated spectra can be compared with experimental results to confirm the structure of a synthesized compound like this compound. ichem.md Similarly, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum, which correspond to electronic transitions from the HOMO to the LUMO or other low-lying unoccupied orbitals. researchgate.net The accuracy of these predictions allows for a deep correlation between the electronic structure of the molecule and its observed spectroscopic signatures.

Applications of Alkyl Substituted Biphenyls in Advanced Materials Science

Role in Organic Electronic Materials (e.g., Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), Organic Field-Effect Transistors)

Biphenyl (B1667301) derivatives are integral to the advancement of organic electronic devices. rsc.org They are utilized in various components, including the fluorescent layers of OLEDs, as building blocks for organic semiconductors, and in the synthesis of charge-transporting materials. rsc.org The electronic properties of the biphenyl scaffold, combined with the processing advantages conferred by alkyl substituents, make these compounds highly valuable in this field. For instance, fluorinated biphenyls are specifically noted for their use in developing OLEDs and organic semiconductors. rsc.org

The efficiency of organic electronic devices is heavily dependent on the charge transport characteristics of the active materials. In organic field-effect transistors (OFETs), the mobility of charge carriers is a key performance metric. Alkyl-substituted biphenyls can be engineered to facilitate efficient charge transport. The arrangement of molecules in the solid state, which is influenced by the alkyl chains, plays a crucial role. For example, tetrathiafulvalene (B1198394) (TTF) derivatives featuring biphenyl substituents have been used as the active layer in OFETs. researchgate.net In these materials, the molecules arrange themselves nearly perpendicular to the substrate, which is a favorable orientation for charge transport, leading to good field-effect mobility. researchgate.net The principle of using long alkyl groups to drive molecular ordering and enhance intermolecular electronic coupling is a well-established strategy for improving carrier mobility in organic semiconductors. researchgate.net This "molecular fastener" effect, driven by van der Waals interactions between the alkyl chains, helps to create tightly packed structures that facilitate the hopping of charges between molecules. researchgate.net

The luminescent properties of biphenyl derivatives are central to their use in OLEDs. By introducing specific substituents, the emission color and efficiency can be tailored. Push-pull architectures, where the biphenyl skeleton is functionalized with electron-donating (e.g., alkylamino groups) and electron-accepting (e.g., cyano groups) moieties, are effective in shifting the fluorescence emission into the visible light spectrum. tandfonline.comtandfonline.com The length and nature of alkyl chains can influence the photophysical properties in both solution and solid states. tandfonline.com For instance, in some luminescent liquid crystals based on biphenyls, a red-shift in fluorescence is observed in the nematic phase compared to the solution or solid state, which can be attributed to the formation of excimers or J-aggregates. tandfonline.com Furthermore, lanthanide complexes incorporating N-biphenyl-alkylated-4-pyridone ligands exhibit characteristic luminescence, with the emission properties being dependent on the specific lanthanide ion (e.g., Eu(III), Tb(III), Sm(III)). mdpi.comresearchgate.net These materials show potential for applications in lighting and displays due to their sharp emission bands. mdpi.com

Integration into Liquid Crystalline Systems as Mesogens or Chiral Dopants

The rigid, elongated shape of the biphenyl unit makes it an excellent core structure for forming liquid crystalline phases (mesophases). Alkyl chains attached to this core provide the necessary flexibility and influence the type of mesophase and the temperature range over which it is stable. researchgate.nettandfonline.com These materials are fundamental to liquid crystal display (LCD) technology.

The molecular structure of alkyl-substituted biphenyls has a profound impact on their liquid crystalline properties. The length of the terminal alkyl chains is a critical factor; for example, increasing the chain length can affect the temperature range of different smectic and nematic phases. researchgate.net The introduction of substituents on the biphenyl core, such as chloro or methyl groups, can lower the temperature at which liquid crystalline phases form and narrow their stability range compared to unsubstituted analogues. tandfonline.com Furthermore, the incorporation of cyclic structures, such as bridging the two phenyl rings with an alkyl chain, can reduce molecular planarity and lower the nematic phase temperature range. rsc.org The study of poly {ω-[(4-Cyano-4'-biphenyl)-oxy]alkyl vinyl ether}s with varying alkyl spacer lengths (ethyl, propyl, butyl) has shown that these polymers exhibit enantiotropic nematic mesophases, and their phase behavior is dependent on the degree of polymerization. tandfonline.comdtic.mil

Table 1: Influence of Alkyl Chain Length on Mesophase Behavior of Biphenyl Derivatives

| Compound Class | Alkyl Chain Length | Effect on Mesophase | Reference |

| p-alkyl aniline (B41778) derived Schiff bases with 4-phenyl pyridine-4′-carbaldehyde | C8, C12, C14 | Increment in the Cryst.-SmX1 transition temperature | researchgate.net |

| 4-alkyl-3-chloro(methyl)-4′-substituted biphenyls | Varied | Formation of liquid-crystalline phase at a lower temperature and over a narrower range | tandfonline.com |

| Poly {ω-[(4-Cyano-4'-biphenyl)-oxy]alkyl vinyl ether}s | Ethyl, Propyl, Butyl | All exhibit an enantiotropic nematic mesophase | tandfonline.comdtic.mil |

When a chiral center is introduced into a biphenyl molecule, it can act as a chiral dopant. When added to a nematic liquid crystal host, these dopants induce a helical twist, forming a cholesteric phase, which is the basis for many electro-optical applications. The ability of a chiral dopant to induce this twist is quantified by its helical twisting power (HTP). researchgate.net Axially chiral biphenyls are particularly effective for this purpose. jcsp.org.pk The magnitude of the HTP is influenced by the dopant's molecular structure, including the nature of the substituents and the dihedral angle between the phenyl rings. researchgate.net For instance, atropisomeric biphenyl derivatives can induce ferroelectric and electroclinic effects in smectic liquid crystal phases. tandfonline.comnih.govrsc.org The interaction between the chiral dopant and the host is crucial, and a strong chiral perturbation can lead to an amplification of properties like spontaneous polarization. tandfonline.comnih.gov The HTP of a chiral biphenyl dopant can also be influenced by the structure of the nematic host, with higher values often found in hosts with high birefringence. tandfonline.com

Table 2: Helical Twisting Power (HTP) of Biphenyl Derivatives

| Biphenyl Derivative Type | Host | HTP (β) | Key Finding | Reference |

| BINOL-based open chain dopants | E7 | Up to 50 µm⁻¹ | HTP depends on substitution pattern. | researchgate.net |

| Bridged BINOL analogues | E7 | Up to 130 µm⁻¹ | Bridged structures show higher HTP. | researchgate.net |

| 2,2′-Substituted 6,6′-dimethylbiphenyls | Nematic LC | Up to 126.5 µm⁻¹ | Helicity of the bridged biaryl is a key factor for high HTP. | researchgate.net |

| Atropisomeric biphenyl dopant in SmA* phase | 2-PhP | e_c of 3.07 deg µm V⁻¹ | High electroclinic coefficient induced. | rsc.org |

Utilization as Ligands in Catalysis and Organometallic Chemistry

Biphenyl-based phosphines are a prominent class of ligands in transition-metal catalysis, particularly in cross-coupling reactions for forming carbon-carbon and carbon-heteroatom bonds. The biphenyl scaffold provides steric bulk and electronic properties that can be tuned to enhance the catalyst's activity and selectivity. Substituted biphenyls are important precursors for these ligands and other organometallic complexes. rsc.orgacs.org For example, bifunctional biphenyl-2-ylphosphine ligands have been designed for cooperative gold catalysis. chinesechemsoc.org P-chirogenic monodentate phosphine (B1218219) ligands with a 2-biphenyl group have proven effective in palladium-catalyzed asymmetric allylic alkylation. thieme-connect.com Furthermore, nickel pincer complexes with para-substituted biphenyl moieties have been synthesized and used as efficient catalysts in C–S cross-coupling reactions. rsc.orgbohrium.com The development of diverse and adjustable axially chiral biphenyl ligands continues to be an active area of research, aiming to create highly efficient and practical catalysts for asymmetric synthesis. nih.govresearchgate.net

Design of Novel Ligands for Transition Metal Catalysis Based on Biphenyl Scaffolds

Biphenyl scaffolds are instrumental in the design of ligands for transition metal catalysis. The steric and electronic properties of these ligands can be fine-tuned by introducing substituents on the biphenyl backbone, influencing the activity and selectivity of the metal catalyst.

One notable example is the bidentate triarylphosphine ligand, 2,2'-bis(diphenylphosphino)-1,1'-biphenyl (B1224689) (dpbp). acs.org This ligand has been successfully employed in various transition metal-catalyzed reactions. For instance, palladium complexes with dpbp have demonstrated superior catalytic activity in Grignard cross-coupling reactions compared to complexes with other bisphosphines. acs.orgacs.org Specifically, the Pd-dpbp catalyst exhibits high secondary selectivity in the cross-coupling of sec-BuMgCl. acs.orgacs.org This high selectivity is attributed to the electronic nature of the triarylphosphine ligand, which can stabilize the Pd(0) intermediate and facilitate the reductive elimination step. acs.org

Furthermore, rhodium complexes incorporating the dpbp ligand have shown excellent catalytic activity in the conjugate addition of boronic acids to enones. acs.orgacs.org The bite angle of the dpbp ligand, determined to be 92.24° in a PdCl2(dpbp) complex, is a crucial factor in its catalytic performance. acs.org

The flexibility of the biphenyl backbone in certain ligands allows for the creation of "self-adaptable" catalysts. nih.gov For example, biphenyl-based diphosphite ligands have been successfully applied in asymmetric catalysis. nih.gov The ability of the biphenyl unit to undergo tropoisomerization, or rotation around the central carbon-carbon bond, can be controlled to influence the chiral environment around the metal center, leading to high enantioselectivities in reactions like hydrogenation. nih.gov

The following table summarizes the application of a biphenyl-derived ligand in selected transition metal-catalyzed reactions:

| Reaction | Catalyst | Substrates | Product | Yield (%) | Reference |

| Amination | Pd(OAc)₂/dpbp | 4-t-BuC₆H₄Br + H₂NPh | 4-t-BuC₆H₄NHPh | 97 | acs.org |

| Amination | Pd(OAc)₂/dpbp | 4-MeOC₆H₄Br + HN(CH₂CH₂)₂O | 4-MeOC₆H₄N(CH₂CH₂)₂O | 98 | acs.org |

| Grignard Cross-Coupling | PdCl₂(dpbp) | PhBr + sec-BuMgCl | sec-BuPh | 94 | acs.org |

| Conjugate Addition | [Rh(acac)(C₂H₄)₂]/dpbp | 2-Cyclohexen-1-one + PhB(OH)₂ | 3-Phenylcyclohexan-1-one | 99 | acs.org |

Role in Olefin Polymerization Catalysis with Biphenyl-Derived Ligands

Biphenyl-derived ligands also play a crucial role in the field of olefin polymerization. The steric and electronic properties of these ligands can significantly influence the polymerization activity, the molecular weight of the resulting polymer, and its microstructure.

For instance, zirconocene (B1252598) complexes featuring a biphenyl-substituted cyclopentadienyl (B1206354) ligand have been synthesized and utilized as catalysts for ethylene (B1197577) polymerization. researchgate.net These catalysts, when activated with methylaluminoxane (B55162) (MAO), exhibit very high activity and produce high-density polyethylene (B3416737). researchgate.net The structure of the ligand, such as in the racemic, C2-symmetric complex (1-Biph-3,4-Me2Cp)2ZrCl2, has a marked effect on both the polymerization activity and the molecular weight of the polyethylene produced. researchgate.net

In another example, bis-biphenyl-phenoxy catalysts have been developed for polyolefin polymerization. google.com These metal-ligand complexes are used in catalyst systems for producing polymers from monomer units derived from ethylene. google.com

Furthermore, late transition metal catalysts, particularly those derived from 8-arylnaphthylamines, have shown promise in olefin (co)polymerizations. mdpi.com The introduction of bulky 8-arylnaphthyl substituents creates significant axial steric hindrance around the metal center, which is a key design feature for high-performance catalysts. mdpi.com These catalysts can influence polymerization activity, molecular weight, and the degree of branching in the resulting polymer. mdpi.com

The table below presents data on ethylene polymerization using a biphenyl-substituted zirconocene catalyst:

| Catalyst | Activity (kg-PE/mol-Zr·h) | Mw (× 10⁴) | MWD | Reference |

| (1-Biph-3,4-Me2Cp)₂ZrCl₂ (3) | 39,900 | 54.2 | 2.5 | researchgate.net |

| (C₅Me₅)(1-Biph-3,4-Me2Cp)ZrCl₂ (4) | 26,000 | 28.1 | 2.5 | researchgate.net |

| (C₅H₅)(1-Biph-3,4-Me2Cp)ZrCl₂ (5) | 16,800 | 21.3 | 2.8 | researchgate.net |

Polymerization conditions: Ethylene pressure = 1 atm, Temperature = 60 °C, Cocatalyst = MAO ([Al]/[Zr] = 2000), Solvent = Toluene.

Supramolecular Chemistry and Self-Assembly Processes Involving Biphenyl Motifs

The biphenyl motif is a fundamental building block in supramolecular chemistry, facilitating the construction of complex and functional architectures through non-covalent interactions. wikipedia.org The ability of biphenyl units to engage in π-π stacking interactions, in conjunction with other interactions like hydrogen bonding, drives the self-assembly of molecules into well-defined nanostructures. chinesechemsoc.orgrsc.org

For example, L-phenylalanine derivatives with a biphenyl central core can self-assemble into superhelical nanofibers. chinesechemsoc.org The rotary packing of the biphenyl units allows for π-π stacking, which, combined with hydrogen bonding between the phenylalanine moieties, leads to the formation of these chiral superstructures. chinesechemsoc.org These superhelical fibers can mimic the extracellular matrix and have shown enhanced stereospecific interactions with proteins, promoting cell adhesion and proliferation. chinesechemsoc.org

The self-assembly of biphenyl derivatives is highly dependent on the solvent and the specific molecular structure. Azo biphenyl urea (B33335) derivatives, for instance, form sheet-like self-assembled structures, with the amide hydrogen playing a crucial role in the hydrogen bonding interactions that drive the assembly. rsc.org

Biphenyl-3,3′,5,5′-tetracarboxylic acid (BPTC) has been shown to form stable bilayers and monolayers at the liquid-solid interface. acs.org The bilayers are stabilized by a combination of hydrogen bonds between the carboxylic acid groups and π-stacking between the biphenyl cores. acs.org

The introduction of biphenyl units into macrocyclic hosts, such as in acs.orgbiphenyl-extended pillar ccspublishing.org.cnarenes, creates larger, electron-rich cavities with high synthesis yields. mdpi.com These novel macrocycles have shown interesting host-guest properties and self-assembly behaviors. ccspublishing.org.cnmdpi.com Amphiphilic versions of these extended pillararenes can self-assemble into stable fibers in water. ccspublishing.org.cn

Investigation of Reaction Pathways and Transition States in Biphenyl Functionalization

The functionalization of biphenyl scaffolds, including derivatives like 3-Butyl-4'-ethyl-1,1'-biphenyl, is often achieved through transition metal-catalyzed reactions, such as C-H activation and cross-coupling reactions. The reaction pathways and the structures of their transition states are critical for determining product selectivity and reaction efficiency.

C-H Activation: Direct functionalization of C-H bonds is a powerful strategy for modifying biphenyls. For instance, palladium-catalyzed meta-C-H olefination, acetoxylation, and iodination have been developed for biphenyl derivatives. nih.govnih.gov Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the complex mechanisms involved. Research has shown that a ligand-assisted, concerted metalation-deprotonation (CMD) process is often a key step. nih.govresearchgate.netresearchgate.net In some systems, a heterodimeric transition state, such as one involving a Pd-Ag complex, is favored as it presents a lower activation energy barrier compared to monomeric or homodimeric palladium species. nih.govnih.gov For this compound, a directing group would likely be required to achieve high regioselectivity in C-H functionalization, guiding the catalyst to a specific C-H bond and proceeding through a similar cyclometalated transition state. rsc.orgscielo.br

Cross-Coupling Reactions: Reactions like the Suzuki-Miyaura coupling are fundamental for constructing the biphenyl core or for its further functionalization. wikipedia.orgmdpi.com The generally accepted mechanism proceeds through a catalytic cycle involving three main steps:

Oxidative Addition: The active Pd(0) catalyst adds to an aryl halide (or triflate), forming a Pd(II) complex. wikipedia.orgresearchgate.netuwindsor.ca This step is often rate-determining. uwindsor.ca

Transmetalation: An organoboron reagent transfers its organic group to the Pd(II) complex, typically facilitated by a base. wikipedia.orgresearchgate.net The exact mechanism of this step can vary, with pathways involving either a boronate species or an oxo-palladium species being considered. rsc.org

Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst. wikipedia.orgresearchgate.net

For a molecule like this compound, these pathways dictate how it can be synthesized or used as a scaffold for more complex structures. The nature of the ligands on the palladium catalyst plays a crucial role in the efficiency of each step. rsc.org

Kinetic and Thermodynamic Aspects of Chemical Transformations of Substituted Biphenyls

The kinetic and thermodynamic parameters of reactions involving substituted biphenyls are essential for process optimization and for understanding their potential applications, such as in hydrogen storage.

Kinetics: Reaction rates in biphenyl functionalization are influenced by multiple factors, including the nature of the catalyst, solvent, base, and the electronic and steric properties of the substituents. In Suzuki-Miyaura reactions, for example, kinetic studies have shown that the choice of base can unexpectedly influence the rates of both transmetalation and reductive elimination. mdpi.com The reactivity of the leaving group on the aryl halide also significantly impacts the kinetics, with the general trend being I > OTf > Br >> Cl. wikipedia.org For a substrate like this compound, the presence of electron-donating alkyl groups would be expected to influence the rate of electrophilic aromatic substitution reactions, generally increasing the rate by stabilizing the intermediate carbocation. libretexts.org

Thermodynamics: Thermodynamic studies on alkyl-biphenyls have been conducted, particularly in the context of their use as Liquid Organic Hydrogen Carriers (LOHCs). dntb.gov.uaresearchgate.net The hydrogenation/dehydrogenation cycle is a key transformation in this application. The enthalpy of hydrogenation (ΔrH°), a critical thermodynamic value, has been calculated for various alkyl-biphenyls using high-level quantum-chemical methods. researchgate.net These values provide insight into the energy storage capacity and the conditions required for hydrogen release. While specific data for this compound is unavailable, the data for analogous compounds suggest that the hydrogenation is an exothermic process.

The following table presents calculated liquid-phase reaction enthalpies for the hydrogenation of related biphenyl derivatives, which can serve as a model for estimating the thermodynamic behavior of this compound.

Table 1: Calculated liquid-phase reaction enthalpies for the hydrogenation of biphenyl and its methyl-substituted derivatives. This data serves as a reference for understanding the thermodynamics of similar alkyl-biphenyls. Data sourced from studies on LOHCs. researchgate.netmdpi.com

Influence of Substituent Effects on Reactivity (Steric and Electronic Contributions) in Biphenyl Chemistry

The reactivity of the this compound scaffold is fundamentally governed by the steric and electronic effects of its butyl and ethyl substituents. These effects influence both the rotational dynamics of the biphenyl system and the regioselectivity of its chemical reactions.

Electronic Effects: Electronic effects are transmitted through the molecule's bonding network and dictate the electron density at various positions on the aromatic rings. libretexts.org

The 4'-ethyl group is located at a para position. As an alkyl group, it is a weak electron-donating group (EDG) through induction and hyperconjugation. This increases the electron density of the ring to which it is attached, activating it towards electrophilic aromatic substitution (EAS). libretexts.org It will direct incoming electrophiles to the ortho positions relative to itself (positions 3' and 5').

The 3-butyl group is at a meta position. Its electron-donating inductive effect is weaker at the reaction sites (ortho and para to the inter-ring bond) compared to the ethyl group on the other ring. Therefore, in an electrophilic substitution reaction like Friedel-Crafts acylation, the ring containing the 4'-ethyl group is expected to be significantly more reactive. nih.govumkc.eduunacademy.com

Steric Effects: Steric effects arise from the spatial arrangement of atoms and the repulsion between their electron clouds when they are in close proximity. wikipedia.org

The most significant steric effect in biphenyls is the hindrance to rotation around the C1-C1' single bond, which gives rise to atropisomerism when bulky ortho substituents are present. wikipedia.org

In this compound, neither substituent is in an ortho position. The 3-butyl group will exert some steric hindrance at the adjacent ortho position (C2), potentially disfavoring reactions at that site compared to the other ortho position (C6). The 4'-ethyl group exerts minimal steric hindrance on its neighboring positions.

The energy barrier to rotation around the central C-C bond is a key parameter influenced by substituents. Large ortho substituents dramatically increase this barrier. For meta and para substituted biphenyls like the one , the rotational barrier is expected to be low and similar to that of unsubstituted biphenyl.

Computational studies have quantified the rotational barriers for various substituted biphenyls. The data below illustrates the dramatic impact of ortho substitution compared to the parent compound.

Table 2: Calculated rotational energy barriers and minimum energy twist angles for biphenyl and selected halogenated derivatives. The data highlights the significant increase in the rotational barrier with ortho-substitution. Data calculated at the B3LYP/6-311+G level of theory.* acs.orgacs.org

For this compound, the lack of ortho substituents means its rotational barrier would be similar to that of biphenyl or 3,3'-difluorobiphenyl, allowing for free rotation under normal conditions. The primary influence of its substituents is therefore electronic, dictating the regioselectivity of reactions on the aromatic rings.

Conclusion

3-Butyl-4'-ethyl-1,1'-biphenyl, while not a widely studied compound in its own right, embodies the key features of asymmetrically alkyl-substituted biphenyls. Its synthesis is readily achievable through modern cross-coupling methods, and its properties can be rationally predicted based on the extensive knowledge of biphenyl (B1667301) chemistry. The true value of this molecule lies in its potential as a component in advanced materials and as a model system for elucidating the fundamental principles that govern the relationship between molecular structure and macroscopic properties. Further investigation into this and related asymmetrically substituted biphenyls will undoubtedly contribute to the ongoing development of novel functional materials.

Future Research Directions and Emerging Opportunities for 3 Butyl 4 Ethyl 1,1 Biphenyl Research

Development of Green Chemistry Approaches for Sustainable Biphenyl (B1667301) Synthesis

The synthesis of biphenyl derivatives, including 3-Butyl-4'-ethyl-1,1'-biphenyl, has traditionally relied on classical cross-coupling reactions. However, the principles of green chemistry are driving the development of more sustainable synthetic routes. royalsocietypublishing.org Future research will likely focus on several key areas to make the synthesis of such compounds more environmentally benign. labmanager.com

One major goal of green chemistry is to reduce or eliminate the use of hazardous substances in the design and manufacturing of chemical products. labmanager.com This includes minimizing waste, using safer solvents, and improving energy efficiency. labmanager.comacs.org For the synthesis of biphenyls, this translates to exploring alternatives to hazardous solvents like benzene (B151609) and toluene, and developing reactions that can be conducted at ambient temperature and pressure. royalsocietypublishing.orgacs.org

Key green chemistry approaches applicable to the synthesis of this compound include:

Catalysis: The use of catalysts in small amounts is a cornerstone of green chemistry. royalsocietypublishing.org Research into more efficient and recyclable catalysts for cross-coupling reactions, such as Suzuki-Miyaura, Negishi, and Hiyama couplings, will be crucial. nih.govrsc.org Exploring catalysts based on earth-abundant and less toxic metals as alternatives to palladium is a significant research frontier.

Alternative Energy Sources: Microwave-assisted and ultrasound-assisted organic synthesis can often lead to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. rasayanjournal.co.in Applying these techniques to the synthesis of this compound could offer substantial green advantages.

Safer Solvents and Reaction Conditions: A major focus of green chemistry is the replacement of hazardous solvents. cuestionesdefisioterapia.com Research into using water, supercritical fluids (like CO2), or biodegradable solvents for biphenyl synthesis is an active area. royalsocietypublishing.org Solvent-free, or solid-state, reactions also represent a highly sustainable approach. rasayanjournal.co.in

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Reactions with high atom economy, such as direct C-H arylation, are being developed as alternatives to traditional cross-coupling methods that generate stoichiometric byproducts.

| Green Chemistry Approach | Potential Benefit for Biphenyl Synthesis |

| Efficient Catalysis | Reduced catalyst loading, use of less toxic metals. |

| Microwave/Ultrasound | Faster reactions, lower energy consumption. rasayanjournal.co.in |

| Green Solvents | Replacement of hazardous solvents with water, scCO2, etc. royalsocietypublishing.org |

| High Atom Economy Reactions | Minimized waste generation (e.g., direct C-H arylation). acs.org |

Exploration of Novel Functionalization Strategies and Derivatization Routes

While this compound has specific alkyl substituents, the biphenyl scaffold itself is ripe for further functionalization to create a diverse library of derivatives with tailored properties. Future research will undoubtedly focus on developing novel and efficient methods for introducing new functional groups onto the biphenyl core.

Site-selective C–H functionalization has emerged as a powerful tool for simplifying the synthesis of complex molecules. acs.org This approach avoids the need for pre-functionalized starting materials and often proceeds with high atom economy. For this compound, this could involve the selective introduction of functional groups at specific positions on the two phenyl rings, leading to a wide range of new compounds.

Key areas for future research in the functionalization of this compound include:

Late-Stage Functionalization: This involves introducing functional groups at a late stage in the synthetic sequence, allowing for the rapid diversification of a common intermediate. This is particularly valuable for creating libraries of compounds for screening in drug discovery or materials science.

Directed C-H Activation: Using directing groups to control the regioselectivity of C-H bond activation is a powerful strategy. acs.org For this compound, the existing alkyl groups could potentially be used to direct further substitution, or new directing groups could be temporarily installed.

Photoredox Catalysis: This rapidly developing field uses light to drive chemical reactions, often under mild conditions. nih.gov Photoredox catalysis can enable unique bond formations and functionalization patterns that are not accessible through traditional thermal methods.

Biocatalysis: The use of enzymes to perform selective transformations on organic molecules is a key aspect of green chemistry. acs.org Enzymes could potentially be used for the selective hydroxylation, amination, or other functionalizations of the biphenyl core of this compound.

| Functionalization Strategy | Potential Application to this compound |

| Late-Stage Functionalization | Rapid synthesis of a diverse library of derivatives. |

| Directed C-H Activation | Precise control over the position of new functional groups. acs.org |

| Photoredox Catalysis | Access to novel reactivity and functionalization patterns. nih.gov |

| Biocatalysis | Highly selective and environmentally friendly transformations. acs.org |

Integration into Advanced Multifunctional Materials with Tuned Properties

Substituted biphenyls are key building blocks for a wide range of advanced materials due to their unique structural and electronic properties. nih.gov The rigid biphenyl core provides thermal and chemical stability, while the nature and position of substituents can be used to tune properties such as liquid crystallinity, fluorescence, and charge transport. This compound, with its specific alkyl substitution pattern, could be a valuable component in the design of new multifunctional materials.

The alkyl groups in this compound are likely to influence its solubility in organic solvents and its ability to self-assemble, which are important considerations in the processing and performance of materials. Future research could explore the integration of this compound, or its derivatives, into a variety of advanced materials.

Potential applications of this compound in advanced materials include:

Liquid Crystals: Biphenyl derivatives are a cornerstone of liquid crystal display (LCD) technology. The shape and polarity of this compound could be conducive to the formation of liquid crystalline phases, and by modifying its structure, its mesogenic properties could be tailored for specific applications.

Organic Light-Emitting Diodes (OLEDs): Biphenyl-containing molecules are often used as host materials or as fluorescent or phosphorescent emitters in OLEDs. acs.org The electronic properties of the biphenyl core can be tuned by introducing electron-donating or electron-withdrawing groups, and the alkyl substituents can improve the processability and film-forming properties of the material.

Photosensitizers: Multifunctional biphenyl derivatives have been investigated as photosensitizers in various photopolymerization processes, including 3D printing. rsc.orgnih.gov The specific substitution pattern of this compound could be a starting point for the design of new photosensitizers with optimized absorption and energy transfer properties.

Porous Organic Polymers: The rigid structure of biphenyls makes them excellent building blocks for the construction of porous organic polymers (POPs). These materials have high surface areas and can be used for gas storage, separation, and catalysis. This compound could be incorporated as a monomer into POPs, with the alkyl groups influencing the pore size and surface properties of the resulting material.

| Material Class | Potential Role of this compound |

| Liquid Crystals | Core mesogenic unit with tunable properties. |

| OLEDs | Host or emissive material with improved processability. acs.org |

| Photosensitizers | Scaffold for new photopolymerization initiators. rsc.orgnih.gov |

| Porous Organic Polymers | Monomer for creating materials with tailored porosity. |

Synergy between Computational and Experimental Methodologies in Guiding Biphenyl Research

The interplay between computational and experimental chemistry is a powerful paradigm for accelerating the discovery and development of new molecules and materials. rsc.org For a compound like this compound, a synergistic approach can provide deep insights into its structure-property relationships and guide the design of new derivatives with desired functionalities. nih.gov

Computational methods, such as density functional theory (DFT), can be used to predict a wide range of properties, including molecular geometry, electronic structure, and spectroscopic signatures. nih.gov These predictions can then be validated by experimental measurements, creating a feedback loop that refines both the computational models and the experimental strategies.

Key areas where a synergistic computational-experimental approach can advance research on this compound include:

Conformational Analysis: The two phenyl rings of a biphenyl are not necessarily coplanar, and the dihedral angle between them has a significant impact on the electronic and photophysical properties of the molecule. Computational methods can be used to predict the preferred conformation of this compound and its derivatives, while experimental techniques like NMR spectroscopy can provide confirmation.

Predicting Spectroscopic Properties: Computational chemistry can be used to simulate various spectra, such as NMR, IR, and UV-Vis, which can aid in the characterization of newly synthesized compounds. nih.gov This is particularly useful for distinguishing between different isomers or for understanding the effects of substitution on the electronic transitions of the molecule.

Designing Materials with Targeted Properties: Computational screening can be used to rapidly evaluate a large number of virtual biphenyl derivatives for their potential in specific applications, such as OLEDs or liquid crystals. mdpi.com This can help to prioritize synthetic targets and focus experimental efforts on the most promising candidates.

Understanding Reaction Mechanisms: Computational studies can provide detailed insights into the mechanisms of the reactions used to synthesize and functionalize biphenyls. This understanding can be used to optimize reaction conditions, improve yields, and develop new catalytic systems.

| Area of Synergy | Computational Contribution | Experimental Contribution |

| Conformational Analysis | Prediction of dihedral angles and rotational barriers. | NMR spectroscopy, X-ray crystallography. |

| Spectroscopic Properties | Simulation of NMR, IR, and UV-Vis spectra. nih.gov | Measurement and validation of spectra. |

| Materials Design | Virtual screening of derivatives for desired properties. mdpi.com | Synthesis and characterization of promising candidates. |

| Reaction Mechanisms | Elucidation of transition states and reaction pathways. | Kinetic studies and product analysis. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.